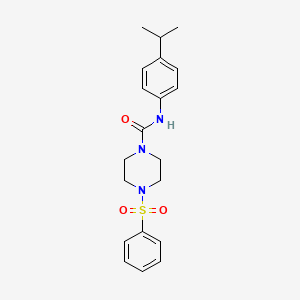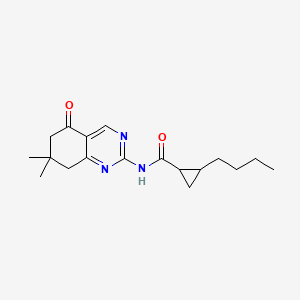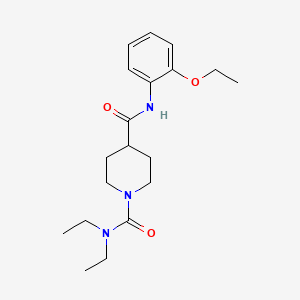
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, commonly known as Sildenafil, is a drug that is used to treat erectile dysfunction and pulmonary arterial hypertension. It belongs to the class of drugs called phosphodiesterase type 5 inhibitors. Sildenafil works by increasing the blood flow to the penis, which helps to achieve and maintain an erection.
Mecanismo De Acción
Sildenafil works by inhibiting the phosphodiesterase type 5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). cGMP is a molecule that is responsible for relaxing the smooth muscles in the penis, which allows for increased blood flow and the ability to achieve and maintain an erection. By inhibiting the phosphodiesterase type 5 enzyme, Sildenafil increases the levels of cGMP, which leads to improved erectile function.
Biochemical and Physiological Effects:
Sildenafil has several biochemical and physiological effects. It increases the levels of cGMP, which leads to relaxation of the smooth muscles in the penis and increased blood flow. Sildenafil also has vasodilatory effects, which can lead to a decrease in blood pressure. Sildenafil has been shown to improve exercise capacity and quality of life in patients with pulmonary arterial hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sildenafil has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, there are also limitations to using Sildenafil in lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled. It also has potential side effects, such as headache, flushing, and gastrointestinal disturbances.
Direcciones Futuras
There are several future directions for the study of Sildenafil. One area of research is the potential use of Sildenafil in treating other conditions, such as heart failure and altitude sickness. Another area of research is the development of new phosphodiesterase type 5 inhibitors with improved efficacy and fewer side effects. Finally, there is a need for further research into the long-term effects of Sildenafil use, particularly in patients with pulmonary arterial hypertension.
Conclusion:
In conclusion, Sildenafil is a well-studied drug that is used to treat erectile dysfunction and pulmonary arterial hypertension. It works by inhibiting the phosphodiesterase type 5 enzyme, which leads to increased levels of cGMP and improved erectile function. Sildenafil has several advantages for lab experiments, but also has potential limitations and side effects. There are several future directions for the study of Sildenafil, including its potential use in treating other conditions and the development of new phosphodiesterase type 5 inhibitors.
Métodos De Síntesis
The synthesis of Sildenafil involves several steps. The first step involves the protection of the amino group of piperazine with a Boc (tert-butyloxycarbonyl) group. The second step involves the nitration of 4-chlorobenzyl chloride with nitric acid, followed by the reduction of the nitro group to an amine. The third step involves the reaction of the amine with the protected piperazine to form a secondary amine. The fourth step involves the reaction of the secondary amine with phenylsulfonyl chloride to form the sulfonyl group. The final step involves the removal of the Boc group to form Sildenafil.
Aplicaciones Científicas De Investigación
Sildenafil has been extensively studied for its use in treating erectile dysfunction and pulmonary arterial hypertension. It has also been studied for its potential use in treating other conditions such as Raynaud's phenomenon, heart failure, and altitude sickness. Sildenafil has been shown to improve exercise capacity and quality of life in patients with pulmonary arterial hypertension. It has also been shown to improve erectile function in men with erectile dysfunction.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16(2)17-8-10-18(11-9-17)21-20(24)22-12-14-23(15-13-22)27(25,26)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZYBAMFXKGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5326400.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5326408.png)

![2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)

amine hydrochloride](/img/structure/B5326446.png)
![3-cyclopropyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5326454.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)
![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)
![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)
